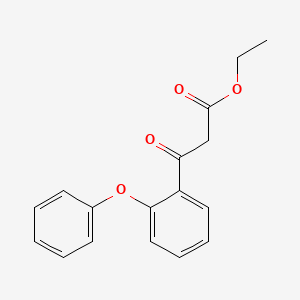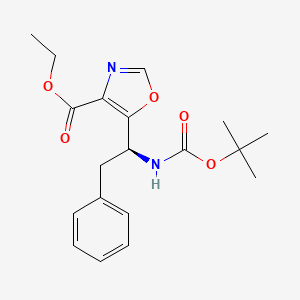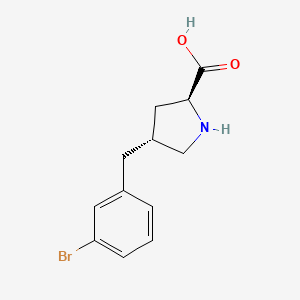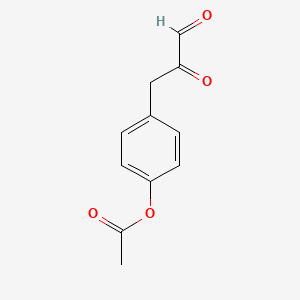![molecular formula C11H9NO3S2 B1621599 Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate CAS No. 271778-23-5](/img/structure/B1621599.png)
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate
説明
“Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3S2 . It’s a part of the thiophene family, which are essential heterocyclic compounds that show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” consists of a thiophene ring attached to a carbonyl group and an amino group . The molecular weight of this compound is 267.324 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” include a molecular weight of 321.4 g/mol, XLogP3-AA of 4.4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 321.04933569 g/mol, Monoisotopic Mass of 321.04933569 g/mol, and Topological Polar Surface Area of 112 Ų .科学的研究の応用
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives is typically achieved through heterocyclization of various substrates .
- Outcomes: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry and Material Science
-
Organic Semiconductors
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of application or experimental procedures: Thiophene derivatives are often used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
- Outcomes: The use of thiophene derivatives in these applications can lead to improved performance of these devices .
-
Synthesis of 4-nitro and 4-aminothienyl ureas
- Field: Organic Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: The synthesis of these compounds could have various applications in chemical and pharmaceutical industries .
-
Total synthesis of quinazolinocarboline alkaloids
- Field: Medicinal Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the total synthesis of quinazolinocarboline alkaloids .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: Quinazolinocarboline alkaloids have been studied for their potential medicinal properties .
-
Preparation of thienopyrimidinone analogs
- Field: Medicinal Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the preparation of thienopyrimidinone analogs .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: Thienopyrimidinone analogs could have various applications in medicinal chemistry .
-
Synthesis of 4-nitro and 4-aminothienyl ureas
- Field: Organic Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: The synthesis of these compounds could have various applications in chemical and pharmaceutical industries .
-
Total synthesis of quinazolinocarboline alkaloids
- Field: Medicinal Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the total synthesis of quinazolinocarboline alkaloids .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: Quinazolinocarboline alkaloids have been studied for their potential medicinal properties .
-
Preparation of thienopyrimidinone analogs
- Field: Medicinal Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the preparation of thienopyrimidinone analogs .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: Thienopyrimidinone analogs could have various applications in medicinal chemistry .
将来の方向性
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. Therefore, the future directions of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” could involve further exploration of its potential biological activities and applications in medicinal chemistry.
特性
IUPAC Name |
methyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-11(14)7-4-6-17-10(7)12-9(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRUHGJVMLXFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384581 | |
| Record name | Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate | |
CAS RN |
271778-23-5 | |
| Record name | Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621535.png)

![4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1621539.png)